4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide
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Overview
Description
4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 2-aminobenzamide with 4-methoxybenzoyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide
- 4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide exhibits unique properties due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable candidate for further research and development .
Properties
CAS No. |
220115-30-0 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-(8-methoxy-4-oxo-3H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-12-4-2-3-11-13(12)18-15(19-16(11)21)10-7-5-9(6-8-10)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,19,21) |
InChI Key |
YEFLGYYQKOZRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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